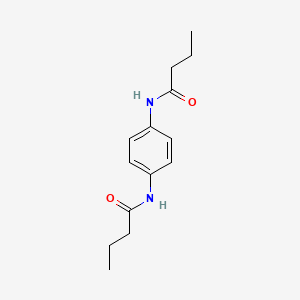
N,N'-1,4-phenylenedibutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-phenylenedibutanamide, commonly known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of moth and butterfly pheromone production. PBAN is synthesized by the pheromone glands of female moths and triggers the release of sex pheromones in response to mating signals from male moths. PBAN has drawn significant attention from the scientific community due to its potential applications in pest control and the development of novel insecticides.
Wirkmechanismus
PBAN acts on the pheromone glands of female moths, triggering the release of sex pheromones in response to male moth mating signals. PBAN stimulates the production and release of pheromone biosynthesis activating neuropeptide (PBAN), which in turn activates the pheromone biosynthesis pathway. PBAN also plays a role in regulating the timing and duration of pheromone release, ensuring effective communication between male and female moths.
Biochemical and Physiological Effects:
PBAN has been shown to have a range of biochemical and physiological effects on moth pheromone production and behavior. PBAN analogs can disrupt pheromone production in female moths, reducing male moth attraction and mating success. PBAN also plays a role in regulating pheromone release timing and duration, ensuring effective communication between male and female moths. PBAN has also been shown to have effects on other physiological processes, including egg-laying behavior and larval development.
Vorteile Und Einschränkungen Für Laborexperimente
PBAN and its analogs have several advantages for use in lab experiments, including their ease of synthesis and stability. PBAN analogs can be synthesized using SPPS or LPPS methods, allowing for the creation of a wide range of analogs with varying biological activity. However, PBAN and its analogs also have some limitations, including their species-specific activity and potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on PBAN and its analogs. One area of interest is the development of PBAN analogs with increased potency and specificity for use in pest control. Another area of interest is the use of PBAN as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures. Additionally, further research is needed to understand the molecular mechanisms underlying PBAN's effects on pheromone production and behavior, which could lead to the development of novel insecticides and pest control strategies.
Synthesemethoden
PBAN can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. LPPS, on the other hand, involves the coupling of amino acids in solution using carbodiimide or similar coupling reagents. Both methods have been used successfully to synthesize PBAN and its analogs.
Wissenschaftliche Forschungsanwendungen
PBAN has been extensively studied for its role in insect pheromone production and its potential applications in pest control. Studies have shown that PBAN analogs can disrupt pheromone production in female moths and reduce male moth attraction, making it a promising candidate for the development of eco-friendly insecticides. PBAN has also been investigated for its potential as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQUYFDGCVKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

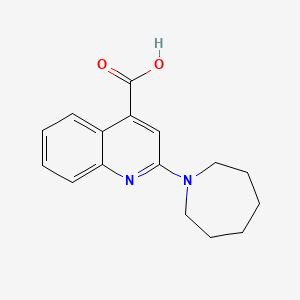
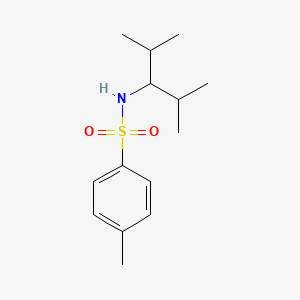
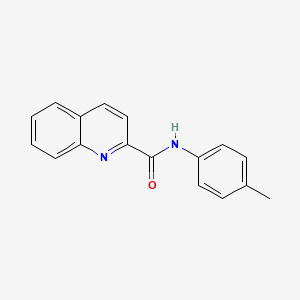
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
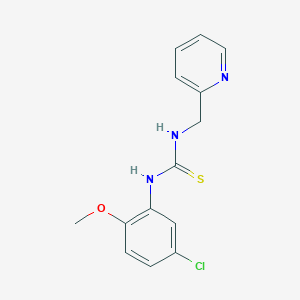
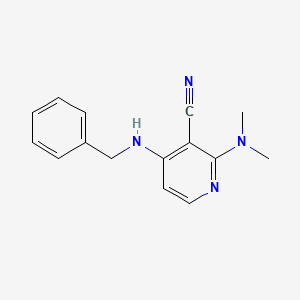
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)
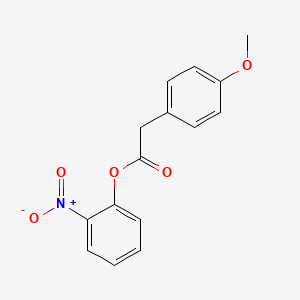
![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
